molecular formula C20H15BrN2O3S B2428676 3-bromo-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921797-48-0

3-bromo-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No. B2428676
CAS RN: 921797-48-0
M. Wt: 443.32
InChI Key: GWVYHERSOGDTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-bromo-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of “3-bromo-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide”, there are related studies on the synthesis of similar compounds. For instance, a study discusses the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and antiproliferative activities . Another study discusses the synthesis of benzofuran derivatives, which have been used in the treatment of various diseases .

Scientific Research Applications

Polybrominated Compounds and Environmental Health

Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are contaminants found in brominated flame retardants and are produced during the combustion of these chemicals. These compounds share similar biological effects with polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs), inducing hepatic changes and causing toxicities in various organs. The brominated compounds bind to cytosolic receptors and are equipotent to their chlorinated counterparts on a molar concentration basis. Their environmental and health impacts are significant, necessitating thorough health assessments (Mennear & Lee, 1994).

Presence and Impact of Parabens in Aquatic Environments

Parabens are widely used as preservatives and may act as weak endocrine disrupter chemicals. Despite relatively efficient elimination by wastewater treatments, they are ubiquitous in surface water and sediments. Parabens can react with free chlorine, yielding halogenated by-products, which are more stable and persistent than the parent species. This prevalence in aquatic environments calls for more comprehensive studies to understand their toxicity and ecological impact (Haman et al., 2015).

Therapeutic Potential of Benzothiazole and Derivatives

Benzothiazole and its derivatives are prominent in medicinal chemistry, showing a broad spectrum of biological activities such as antimicrobial, analgesic, anti-inflammatory, and antitumor effects. Recent advancements in the pharmacological activities of benzothiazole derivatives have led to their consideration as potential candidates for therapeutic applications. The structural simplicity and versatility of the benzothiazole nucleus facilitate the development of new chemical entities with promising biological activities (Kamal, Hussaini, & Mohammed, 2015).

Environmental and Health Concerns of Novel Brominated Flame Retardants

The occurrence of novel brominated flame retardants (NBFRs) in indoor environments, consumer goods, and food is a growing concern due to their potential health risks. These compounds are being studied for their environmental fate, toxicity, and occurrence in various matrices. The review emphasizes the need for more research and improved analytical methods to assess the risks associated with these emerging contaminants (Zuiderveen, Slootweg, & de Boer, 2020).

properties

IUPAC Name

3-bromo-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O3S/c1-2-25-16-8-4-5-12-10-17(26-18(12)16)15-11-27-20(22-15)23-19(24)13-6-3-7-14(21)9-13/h3-11H,2H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVYHERSOGDTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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